3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride
CAS No.: 1219949-11-7
Cat. No.: VC2835008
Molecular Formula: C12H17Cl2NO
Molecular Weight: 262.17 g/mol
* For research use only. Not for human or veterinary use.
![3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride - 1219949-11-7](/images/structure/VC2835008.png)
Specification
CAS No. | 1219949-11-7 |
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Molecular Formula | C12H17Cl2NO |
Molecular Weight | 262.17 g/mol |
IUPAC Name | 3-[(4-chlorophenyl)methoxymethyl]pyrrolidine;hydrochloride |
Standard InChI | InChI=1S/C12H16ClNO.ClH/c13-12-3-1-10(2-4-12)8-15-9-11-5-6-14-7-11;/h1-4,11,14H,5-9H2;1H |
Standard InChI Key | NPDBVNNMNSQDJQ-UHFFFAOYSA-N |
SMILES | C1CNCC1COCC2=CC=C(C=C2)Cl.Cl |
Canonical SMILES | C1CNCC1COCC2=CC=C(C=C2)Cl.Cl |
Introduction
Chemical Identity and Structural Features
3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride consists of a pyrrolidine ring with a methoxymethyl substituent at the 3-position, where the methoxy portion is further substituted with a 4-chlorobenzyl group. The compound exists as a hydrochloride salt, which typically provides improved water solubility compared to the free base form. The presence of the chlorine atom at the para position of the benzyl group represents a key structural feature that distinguishes this compound from its isomeric counterparts .
The structural architecture of this compound includes several key components: a nitrogen-containing five-membered pyrrolidine ring that serves as the core structure; a methylene linker connecting the pyrrolidine to an oxygen atom forming an ether bond; a benzyl group with a chlorine substituent at the 4-position; and a hydrochloride salt formation at the pyrrolidine nitrogen. This specific arrangement of functional groups contributes to the compound's physicochemical properties and potential biological activities.
Physical and Chemical Properties
Based on comparative analysis with structurally related compounds, the following properties can be attributed to 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride:
Comparison with Structurally Related Compounds
Understanding structural relationships with similar compounds provides valuable insights into potential properties and applications of 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride. Two closely related compounds identified in the literature include:
Compound | CAS Number | Structural Distinction | Molecular Formula | Molecular Weight |
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3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride | 1219949-11-7 | Chlorine at 4-position | C12H17Cl2NO | 262.17 g/mol |
3-(((3-Chlorobenzyl)oxy)methyl)pyrrolidine hydrochloride | 1219980-03-6 | Chlorine at 3-position | C12H17Cl2NO | 262.17 g/mol |
3-[(2-Chlorobenzyl)oxy]pyrrolidine hydrochloride | 1219980-87-6 | Chlorine at 2-position; Different connectivity pattern | C11H15Cl2NO | 248.15 g/mol |
These structural variations, particularly the position of the chlorine substituent on the benzyl ring, can significantly impact the electronic properties, three-dimensional conformation, and potential biological interactions of the molecules. The 4-position chlorine in our target compound creates a different electronic distribution compared to the 2- or 3-position isomers, potentially leading to distinct pharmacological profiles.
Current Research Status and Future Directions
The current research landscape for 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride appears to be in early stages of exploration. Future research directions may include:
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Comprehensive pharmacological profiling to determine specific receptor interactions and potential therapeutic applications.
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Investigation of structure-activity relationships through systematic modification of the core structure.
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Exploration as a synthetic intermediate in the development of more complex molecular architectures with enhanced biological activities.
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Computational studies to predict potential binding modes with biological targets and guide further structural optimization.
The compound's unique structural features position it as a valuable chemical entity for continued investigation in pharmaceutical research and related fields.
Analytical Methods and Characterization
Standard analytical techniques likely employed for characterization of 3-{[(4-Chlorobenzyl)oxy]methyl}pyrrolidine hydrochloride include:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and purity assessment.
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Mass Spectrometry: To verify molecular weight and fragmentation patterns.
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Infrared Spectroscopy: For identification of key functional groups including the ether linkage and hydrochloride salt formation.
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High-Performance Liquid Chromatography (HPLC): For purity determination and quality control.
These analytical approaches collectively provide comprehensive characterization of the compound's identity, structural features, and purity profile, essential for research applications.
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